molecular formula C13H10N8 B2767899 (2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile CAS No. 303996-78-3

(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile

Cat. No.: B2767899
CAS No.: 303996-78-3
M. Wt: 278.279
InChI Key: FOWSJPLYCGSSDF-VZUCSPMQSA-N
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Description

(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a complex organic compound that features a pyridine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile
  • 4-Methyl-3-(1-(piperidin-4-yl)-1H-pyrazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyridine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a pyridine ring and a triazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a complex organic molecule that belongs to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H14N6\text{C}_{15}\text{H}_{14}\text{N}_6

Key Features:

  • Pyridine moiety : Contributes to its biological activity by interacting with various biological targets.
  • Triazole rings : Known for their role in medicinal chemistry, particularly in antifungal and antibacterial agents.

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. The compound has shown efficacy against several fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus fumigatus32 µg/mL
Cryptococcus neoformans8 µg/mL

These results indicate that the compound exhibits potent antifungal activity comparable to established triazole antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of the compound has been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa128 µg/mL

The data suggests that while the compound is effective against certain Gram-positive and Gram-negative bacteria, its potency varies significantly among different strains .

Anticancer Activity

Recent studies have indicated that triazole derivatives may possess anticancer properties. The compound was tested in vitro on several cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)10 µM
A549 (lung cancer)20 µM

The observed IC50 values indicate a promising anticancer activity, particularly against breast cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit key enzymes involved in fungal and bacterial cell wall synthesis.
  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting cellular replication processes in cancer cells.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Literature Review

A review of literature highlights several studies focusing on the biological activities of triazole derivatives:

  • Study on Antifungal Efficacy : A study demonstrated that modifications in the triazole ring significantly enhanced antifungal activity against resistant strains .
  • Anticancer Potential : Research published in Journal of Medicinal Chemistry reported that specific substitutions on the triazole ring led to increased potency against breast cancer cell lines .
  • Toxicity Assessment : Toxicity studies have shown low cytotoxicity towards normal human cells, indicating a favorable safety profile for further development .

Properties

IUPAC Name

(E)-3-pyridin-4-yl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N8/c14-6-11(5-10-1-3-15-4-2-10)13-18-12(19-20-13)7-21-9-16-8-17-21/h1-5,8-9H,7H2,(H,18,19,20)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWSJPLYCGSSDF-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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